Calculated Lipophilicity (LogP) of Ethyl 3-Oxoundecanoate Compared to Shorter and Longer Chain β-Ketoesters
The octanol/water partition coefficient (LogP) is a critical determinant of membrane permeability and bioavailability. Ethyl 3-oxoundecanoate has a calculated LogP of 3.9, which is significantly higher than that of ethyl acetoacetate (LogP ~0.2) and ethyl 3-oxooctanoate (LogP ~2.8), but lower than that of ethyl 3-oxododecanoate (LogP ~4.8) [1]. This intermediate lipophilicity may confer optimal balance between aqueous solubility and lipid membrane penetration for certain drug-like molecules derived from it [1].
| Evidence Dimension | Calculated Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.9 |
| Comparator Or Baseline | Ethyl acetoacetate: LogP ≈ 0.2; Ethyl 3-oxooctanoate: LogP ≈ 2.8; Ethyl 3-oxododecanoate: LogP ≈ 4.8 |
| Quantified Difference | Ethyl 3-oxoundecanoate is 3.7 LogP units higher than ethyl acetoacetate, 1.1 units higher than ethyl 3-oxooctanoate, and 0.9 units lower than ethyl 3-oxododecanoate. |
| Conditions | Calculated values (predicted) using standard computational methods (e.g., XLogP3 algorithm) [1]. |
Why This Matters
This intermediate lipophilicity profile may be essential for achieving adequate cellular permeability while avoiding excessive hydrophobicity that could lead to poor solubility or non-specific binding in biological assays, thereby influencing procurement decisions for medicinal chemistry campaigns.
- [1] Molaid. (n.d.). Ethyl 3-oxoundecanoate | 66696-89-7. Chemical Database. Retrieved from https://www.molaid.com View Source
